molecular formula C6H12ClO5P B3122214 2-chloro-2-diethoxyphosphoryl-acetic Acid CAS No. 30094-33-8

2-chloro-2-diethoxyphosphoryl-acetic Acid

Cat. No.: B3122214
CAS No.: 30094-33-8
M. Wt: 230.58 g/mol
InChI Key: YSQPMPQXDVTWEY-UHFFFAOYSA-N
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Description

2-Chloro-2-diethoxyphosphoryl-acetic acid is a chemical compound with the molecular formula C6H12ClO5P and a molecular weight of 230.58 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and biology. The compound is characterized by its unique structure, which includes a chloro group, a diethoxyphosphoryl group, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-diethoxyphosphoryl-acetic acid can be achieved through the reaction of ethanol and phosphorus trioxide (P2O3) under specific conditions . This reaction typically involves the careful control of temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-diethoxyphosphoryl-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Chloro-2-diethoxyphosphoryl-acetic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: It is employed in the production of flame retardants, stabilizers, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    Diethoxyphosphoryl-acetic acid: (C6H13O5P): Similar in structure but lacks the chloro group.

    Chloro(diethoxyphosphinyl)acetic acid: Another compound with a similar structure but different functional groups.

Uniqueness

2-Chloro-2-diethoxyphosphoryl-acetic acid is unique due to the presence of both a chloro group and a diethoxyphosphoryl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-chloro-2-diethoxyphosphorylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClO5P/c1-3-11-13(10,12-4-2)5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQPMPQXDVTWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)O)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268802
Record name 2-Chloro-2-(diethoxyphosphinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30094-33-8
Record name 2-Chloro-2-(diethoxyphosphinyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30094-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-(diethoxyphosphinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-2-diethoxyphosphoryl-acetic Acid
Reactant of Route 2
2-chloro-2-diethoxyphosphoryl-acetic Acid
Reactant of Route 3
2-chloro-2-diethoxyphosphoryl-acetic Acid
Reactant of Route 4
2-chloro-2-diethoxyphosphoryl-acetic Acid
Reactant of Route 5
2-chloro-2-diethoxyphosphoryl-acetic Acid
Reactant of Route 6
2-chloro-2-diethoxyphosphoryl-acetic Acid

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